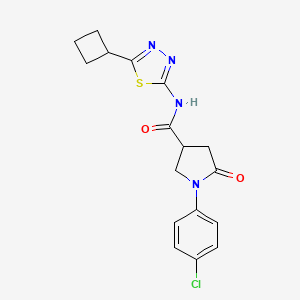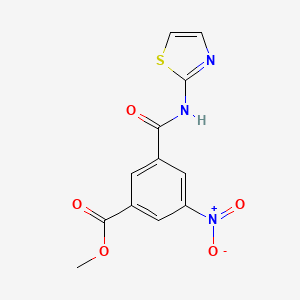![molecular formula C24H26N4O2 B11020077 4-[(4-benzylpiperidin-1-yl)carbonyl]-1-(1H-indazol-3-yl)pyrrolidin-2-one](/img/structure/B11020077.png)
4-[(4-benzylpiperidin-1-yl)carbonyl]-1-(1H-indazol-3-yl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4-benzylpiperidin-1-yl)carbonyl]-1-(1H-indazol-3-yl)pyrrolidin-2-one is a complex organic compound that features a unique combination of heterocyclic structures
Preparation Methods
The synthesis of 4-[(4-benzylpiperidin-1-yl)carbonyl]-1-(1H-indazol-3-yl)pyrrolidin-2-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the core structures, such as the indazole and pyrrolidinone rings, followed by their functionalization and coupling. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions
Scientific Research Applications
4-[(4-benzylpiperidin-1-yl)carbonyl]-1-(1H-indazol-3-yl)pyrrolidin-2-one has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-[(4-benzylpiperidin-1-yl)carbonyl]-1-(1H-indazol-3-yl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context .
Comparison with Similar Compounds
Similar compounds include other heterocyclic structures like indazole derivatives and pyrrolidinone analogs. Compared to these compounds, 4-[(4-benzylpiperidin-1-yl)carbonyl]-1-(1H-indazol-3-yl)pyrrolidin-2-one offers unique structural features that may enhance its biological activity and specificity. Some similar compounds include:
- Indazole derivatives with different substituents.
- Pyrrolidinone analogs with varying functional groups .
Properties
Molecular Formula |
C24H26N4O2 |
|---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
4-(4-benzylpiperidine-1-carbonyl)-1-(1H-indazol-3-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C24H26N4O2/c29-22-15-19(16-28(22)23-20-8-4-5-9-21(20)25-26-23)24(30)27-12-10-18(11-13-27)14-17-6-2-1-3-7-17/h1-9,18-19H,10-16H2,(H,25,26) |
InChI Key |
HIGBIEQIDCOCLV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)C3CC(=O)N(C3)C4=NNC5=CC=CC=C54 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-methoxybenzyl)-11-methyl-3,4-dihydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one](/img/structure/B11019997.png)
![Ethyl 4-{[2-methoxy-4-(methylsulfanyl)phenyl]carbonyl}piperazine-1-carboxylate](/img/structure/B11020005.png)

![N-{[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}glycine](/img/structure/B11020014.png)
![N-[2-(cyclooctylamino)-2-oxoethyl]-2-pyrazinecarboxamide](/img/structure/B11020024.png)
![N-{[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]acetyl}-L-leucine](/img/structure/B11020029.png)
![Methyl 3-{[4-(ethoxycarbonyl)phenyl]carbamoyl}-5-nitrobenzoate](/img/structure/B11020032.png)
![(2S)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)propanamide](/img/structure/B11020042.png)
![2-oxo-2H-chromen-7-yl (2S)-2-{[(4-methylphenyl)sulfonyl]amino}-3-phenylpropanoate](/img/structure/B11020046.png)

![N-(3-ethoxypropyl)-2-{[(4-nitrophenyl)sulfonyl]amino}benzamide](/img/structure/B11020055.png)
![N-[2-(1H-indol-1-yl)ethyl]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide](/img/structure/B11020063.png)

![4-(acetylamino)-N-{4-[acetyl(methyl)amino]phenyl}benzamide](/img/structure/B11020072.png)
